molecular formula C20H32N4O B6903901 N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B6903901
M. Wt: 344.5 g/mol
InChI Key: ALIQAWJGCFZUPT-QGZVFWFLSA-N
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Description

N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O/c1-17(15-18-7-3-2-4-8-18)22-20(25)24-13-11-23(12-14-24)16-19-9-5-6-10-21-19/h5-6,9-10,17-18H,2-4,7-8,11-16H2,1H3,(H,22,25)/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIQAWJGCFZUPT-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)NC(=O)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCCCC1)NC(=O)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of solid-phase synthesis and photocatalytic synthesis are also explored for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide is unique due to its specific structural features, such as the cyclohexylpropan-2-yl group and the pyridin-2-ylmethyl substitution on the piperazine ring. These features confer distinct biological activities and reactivity patterns compared to other piperazine derivatives .

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